molecular formula C7H17NO B14239608 (2R)-2-[(Propan-2-yl)amino]butan-1-ol CAS No. 367525-87-9

(2R)-2-[(Propan-2-yl)amino]butan-1-ol

Cat. No.: B14239608
CAS No.: 367525-87-9
M. Wt: 131.22 g/mol
InChI Key: HHZREYAIWSZPGE-SSDOTTSWSA-N
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Description

(2R)-2-[(Propan-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of an amino group attached to a butanol backbone, with a specific stereochemistry at the second carbon atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Propan-2-yl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with isopropylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Propan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-[(Propan-2-yl)amino]butan-2-one.

    Reduction: 2-[(Propan-2-yl)amino]butane.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2R)-2-[(Propan-2-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-[(Propan-2-yl)amino]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Propan-2-yl)amino]butan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-[(Propan-2-yl)amino]ethanol: A shorter-chain analogue with similar functional groups.

    2-[(Propan-2-yl)amino]propan-1-ol: A compound with a similar structure but different carbon chain length.

Uniqueness

(2R)-2-[(Propan-2-yl)amino]butan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

367525-87-9

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2R)-2-(propan-2-ylamino)butan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

HHZREYAIWSZPGE-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CO)NC(C)C

Canonical SMILES

CCC(CO)NC(C)C

Origin of Product

United States

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